2-[4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(4-sulfamoyl-phenyl)-acetamide
Description
The compound 2-[4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(4-sulfamoyl-phenyl)-acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 5 and a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further functionalized with a 4-sulfamoylphenyl group.
Properties
Molecular Formula |
C17H18N6O4S2 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C17H18N6O4S2/c1-27-14-5-3-2-4-13(14)16-21-22-17(23(16)18)28-10-15(24)20-11-6-8-12(9-7-11)29(19,25)26/h2-9H,10,18H2,1H3,(H,20,24)(H2,19,25,26) |
InChI Key |
DKIWUWOTWXYRKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(4-sulfamoyl-phenyl)-acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable aldehyde or ketone.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group is attached via a sulfonation reaction, followed by amide formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(4-sulfamoyl-phenyl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(4-sulfamoyl-phenyl)-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(4-sulfamoyl-phenyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 2-methoxy group in the target compound may enhance solubility compared to electron-withdrawing groups (e.g., fluorine in , chlorine in ).
- Sulfamoyl vs. Sulfonyl: The 4-sulfamoylphenyl group in the target compound provides both hydrogen-bonding capacity and polarity, unlike the 4-phenoxyphenyl group in , which is more lipophilic.
Pharmacological Activity
Key Insights :
- The target compound’s sulfamoyl group may enhance antimicrobial or anti-inflammatory activity via hydrogen bonding with biological targets, as seen in related acetamides .
- Anti-exudative activity in furan-2-yl analogs suggests that the triazole-sulfanyl-acetamide scaffold is pharmacologically versatile .
Physicochemical Properties
Spectroscopic and computational data for analogous compounds provide insights into the target compound’s properties:
Biological Activity
The compound 2-[4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(4-sulfamoyl-phenyl)-acetamide is a triazole derivative known for its diverse biological activities. The triazole ring structure is recognized for its potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a triazole ring, a sulfanyl group, and a sulfonamide moiety. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H18N6O3S |
| Molecular Weight | 378.43 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety can inhibit enzymes involved in critical biological pathways. For instance, it may interfere with the synthesis of nucleic acids or proteins by binding to specific enzymes.
- Antimicrobial Activity : The compound has shown significant activity against various microbial strains. The mechanism often involves disrupting cell wall synthesis or inhibiting metabolic pathways essential for microbial survival.
- Cytotoxic Effects : In cancer cells, the compound may induce apoptosis through the modulation of signaling pathways associated with cell survival and proliferation.
Research Findings and Case Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
Antimicrobial Activity
A study evaluated the compound's efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent antimicrobial activity, comparable to established antibiotics.
Anticancer Properties
In vitro studies demonstrated that the compound significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 20 µM, indicating a promising anticancer profile.
Case Study: Treatment of Fungal Infections
A clinical trial investigated the use of this compound in treating fungal infections caused by Candida albicans. Results showed a notable reduction in fungal load in treated patients compared to controls, suggesting effective antifungal properties.
Antimicrobial Efficacy
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Anticancer Activity
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 12 |
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfamoyl NH₂ at δ 6.5–7.0 ppm) .
- Infrared Spectroscopy (IR) : Key peaks include N-H stretches (3200–3350 cm⁻¹ for amine/sulfamoyl groups) and C=O stretches (1680–1700 cm⁻¹ for acetamide) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ~480–500 Da) and fragmentation patterns .
How is preliminary biological activity assessed for this compound?
Q. Basic Research Focus
- Antimicrobial assays : Disk diffusion or broth microdilution against S. aureus (MIC ≤ 25 µg/mL) and E. coli (MIC ≤ 50 µg/mL), with comparisons to reference drugs like ciprofloxacin .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, noting IC₅₀ values < 50 µM for potent derivatives .
Methodology : Dose-response curves and statistical analysis (e.g., ANOVA) are used to determine significance (p < 0.05) .
How can structure-activity relationship (SAR) studies elucidate substituent effects?
Q. Advanced Research Focus
- Systematic substitution : Replace the 2-methoxy-phenyl group with halogenated (e.g., 4-Cl) or electron-withdrawing (e.g., 3-NO₂) analogs to assess bioactivity shifts .
- Triazole modifications : Compare 1,2,4-triazole vs. 1,2,3-triazole cores to evaluate ring stability and target binding .
- Sulfamoyl group tuning : Replace with methylsulfonyl or carboxamide to study solubility and membrane permeability .
Validation : Parallel assays (e.g., antimicrobial + cytotoxicity) and computational docking (e.g., AutoDock Vina) correlate structural changes with activity .
How can contradictions in biological data across studies be resolved?
Q. Advanced Research Focus
- Standardized protocols : Ensure consistent cell lines (e.g., ATCC-certified HeLa), solvent controls (DMSO ≤ 1%), and incubation times (24–48 hrs) .
- Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., logP < 3.5 correlates with improved bioavailability) .
- Mechanistic follow-up : Use Western blotting (e.g., apoptosis markers like caspase-3) or enzyme inhibition assays (e.g., COX-2) to confirm target engagement .
What in silico strategies predict pharmacokinetics and target interactions?
Q. Advanced Research Focus
- ADMET prediction : Tools like SwissADME estimate logP (2.8–3.2), GI absorption (>80%), and CYP450 inhibition risks .
- Molecular docking : Glide or MOE software models binding to targets (e.g., EGFR kinase, PDB ID: 1M17), with docking scores ≤ −8.0 kcal/mol indicating strong affinity .
- MD simulations : GROMACS-based 100-ns simulations assess complex stability (RMSD < 2.0 Å) and ligand-protein hydrogen bonds (≥3 persistent interactions) .
What synthetic challenges arise in scaling up production for preclinical trials?
Q. Advanced Research Focus
- Catalyst optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts to improve recyclability and reduce metal leaching .
- Solvent sustainability : Replace ethanol with cyclopentyl methyl ether (CPME) for greener synthesis .
- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and minimize impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
